N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-4-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S3/c1-2-28(24,25)14-9-7-13(8-10-14)18(23)22-19-15(11-12-26-19)20-21-16-5-3-4-6-17(16)27-20/h3-12H,2H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMMFURUZBXPOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Ethylsulfonyl Group Addition: The ethylsulfonyl group can be introduced through sulfonation reactions, often using reagents like ethylsulfonyl chloride.
Benzamide Formation: The final step involves the formation of the benzamide structure, which can be achieved through amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Coupling Reactions: The thiophene and benzothiazole moieties can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, catalysts like palladium or copper complexes, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
Antimicrobial Properties:
Research has shown that derivatives of thiazole compounds exhibit significant antimicrobial activity. For instance, studies on similar compounds have demonstrated efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus . The structure of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide suggests potential effectiveness against bacterial and fungal strains due to the presence of the thiazole moiety, which is known for its bioactivity.
Anticancer Potential:
Compounds containing benzo[d]thiazole and thiophene rings have been investigated for their anticancer properties. The structural features of this compound may contribute to inhibiting tumor growth by interfering with cell proliferation pathways. Similar compounds have shown promise in preclinical studies targeting various cancer cell lines .
Therapeutic Applications
Anti-inflammatory Effects:
Some studies suggest that thiazole derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The ethylsulfonyl group may enhance solubility and bioavailability, potentially improving therapeutic outcomes in conditions like arthritis .
Neurological Applications:
Research indicates that certain thiazole-containing compounds can exhibit neuroprotective effects. The ability to cross the blood-brain barrier could make this compound a candidate for neurodegenerative disease treatments, although further studies are needed to validate these effects.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiazole derivatives against a range of bacteria and fungi. The results indicated that certain modifications to the thiazole structure significantly enhanced activity against resistant strains .
Case Study 2: Anticancer Activity
In a preclinical trial, a series of benzo[d]thiazole derivatives were tested against breast cancer cell lines. Results showed that specific substitutions led to increased cytotoxicity, suggesting potential pathways for drug development involving similar structures .
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The benzothiazole and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs vary in three key regions:
- Heterocyclic Core : Thiophene vs. thiazole, pyridine, or benzene rings.
- Benzamide Substituents: Ethylsulfonyl vs. morpholinosulfonyl, diethylsulfamoyl, or halogens.
- Benzo[d]thiazole Modifications : Substituents on the benzothiazole ring (e.g., bromo, methoxy).
Table 1: Key Structural and Physicochemical Comparisons
Spectral and Analytical Data
- IR Spectroscopy : Sulfonyl groups exhibit characteristic S=O stretches near 1150–1250 cm⁻¹, while benzo[d]thiazole C=N stretches appear at ~1600 cm⁻¹ .
- NMR Trends : The ethylsulfonyl group in the target compound would show distinct ¹H NMR signals for the ethyl chain (δ ~1.3 ppm for CH₃, δ ~3.5 ppm for SO₂CH₂) .
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]thiazole moiety, a thiophene ring, and an ethylsulfonyl group attached to a benzamide backbone. Its molecular formula is , and it has a molecular weight of approximately 398.56 g/mol. The presence of sulfur-containing heterocycles is significant as they contribute to the compound's biological properties.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cell proliferation in human cancer cell lines such as A-431 and Jurkat cells. The IC50 values for related thiazole compounds have been reported as low as 1.61 µg/mL, indicating strong antitumor potential .
Table 1: Cytotoxicity Data of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 1 | A-431 | 1.61 ± 1.92 |
| Compound 2 | Jurkat | 1.98 ± 1.22 |
| This compound | TBD | TBD |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various bacterial strains. Studies on related benzamide derivatives have shown that modifications in the structure can enhance antibacterial activity, particularly against Gram-positive bacteria. For example, compounds with electron-withdrawing groups exhibited improved efficacy compared to their counterparts .
Table 2: Antimicrobial Efficacy of Benzamide Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 |
| Compound B | Escherichia coli | 64 |
| This compound | TBD |
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole and benzamide derivatives reveals that specific structural features are critical for enhancing biological activity:
- Substituents on the Phenyl Ring : Electron-donating groups (e.g., methyl groups) at specific positions can increase cytotoxicity.
- Presence of Sulfur Atoms : Sulfur-containing moieties contribute significantly to the compound's interaction with biological targets.
- Functional Groups : The incorporation of sulfonyl groups has been associated with improved solubility and bioavailability.
Case Studies
A notable study involved the synthesis and evaluation of various thiazole derivatives for their anticancer properties. The results indicated that compounds with a similar backbone to this compound exhibited significant apoptosis induction in cancer cells, suggesting a potential mechanism of action through caspase activation .
Additionally, another research highlighted the antibacterial activity of thiazole derivatives synthesized from benzo[d]thiazole precursors, which showed comparable efficacy to standard antibiotics like norfloxacin .
Q & A
Basic Questions
Q. What are the common synthetic routes for synthesizing N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide, and what critical steps ensure high yield and purity?
- Methodology : The compound can be synthesized via multi-step organic reactions. A key intermediate, N-(benzo[d]thiazol-2-yl)-4-(bromomethyl)benzamide , is prepared by reacting (bromomethyl)benzoyl chloride with 2-aminobenzothiazole in tetrahydrofuran (THF) under microwave irradiation, followed by purification via flash chromatography (ethyl acetate/hexane) . The ethylsulfonyl group is introduced through sulfonylation reactions, often requiring anhydrous conditions and catalysts like EDCI/DMAP. Critical steps include nitrogen atmosphere protection during reflux, precise stoichiometry, and HPLC purity checks (>98%) post-synthesis .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : Essential for confirming substituent positions and integration ratios. For example, aromatic protons in the benzothiazole and thiophene moieties appear as distinct multiplets in δ 7.2–8.5 ppm, while the ethylsulfonyl group shows a triplet (δ 1.4–1.6 ppm) and quartet (δ 3.2–3.5 ppm) .
- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ calculated vs. observed m/z).
- HPLC : Ensures >98% purity using reverse-phase columns (C18) with acetonitrile/water gradients .
Q. How does the ethylsulfonyl group influence the compound’s physicochemical properties?
- Methodology : The ethylsulfonyl moiety enhances lipophilicity (logP) and metabolic stability by reducing cytochrome P450-mediated oxidation. These properties are validated via:
- LogP measurements : Using shake-flask or chromatographic methods.
- Microsomal stability assays : Incubating with liver microsomes and quantifying parent compound degradation via LC-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituent variations on biological activity?
- Methodology :
- Derivative synthesis : Replace the ethylsulfonyl group with analogs (e.g., methylsulfonyl, trifluoromethylsulfonyl) or modify the thiophene/thiazole rings. For example, sulfonamide derivatives with biphenyl or heteroaryl substituents (e.g., thiazol-5-yl) show varied inhibitory activity in enzyme assays .
- Biological testing : Use kinase inhibition assays (e.g., ELISA-based) or cellular models to correlate structural changes with IC50 values. SAR trends are analyzed via 3D-QSAR or pharmacophore modeling .
Q. What computational strategies predict binding affinity and selectivity for enzymatic targets?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., KDM4A histone demethylase). The ethylsulfonyl group may form hydrogen bonds with catalytic lysine residues .
- MD simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields).
- Free energy calculations : MM-PBSA/GBSA to rank derivative binding energies .
Q. How to resolve discrepancies between biological assay data and in silico predictions?
- Methodology :
- Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics.
- Mutagenesis studies : Modify suspected binding residues (e.g., Ala-scanning) to validate computational predictions .
- Metabolite profiling : Rule out off-target effects by LC-MS/MS analysis of compound stability in assay media .
Q. What are the challenges in regioselective functionalization of the thiophene ring during derivative synthesis?
- Methodology :
- Directing groups : Use Pd-catalyzed C–H activation with pyridine-based ligands to achieve selective substitution at the 4-position of thiophene.
- Protection/deprotection strategies : Temporarily block reactive sites (e.g., bromine at the 5-position) to guide functionalization .
- Optimization : Screen solvents (DMF vs. DMSO), temperatures (80–120°C), and catalysts (e.g., CuI for Ullmann couplings) to improve yields (>70%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
